molecular formula C7H6FNO B13013645 2-(5-Fluoropyridin-2-yl)acetaldehyde

2-(5-Fluoropyridin-2-yl)acetaldehyde

Cat. No.: B13013645
M. Wt: 139.13 g/mol
InChI Key: IZRGXRWWJIYUSQ-UHFFFAOYSA-N
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Description

2-(5-Fluoropyridin-2-yl)acetaldehyde is an organic compound with the molecular formula C7H6FNO. It is a fluorinated derivative of pyridine, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 5-position of the pyridine ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific research and industrial applications.

Properties

Molecular Formula

C7H6FNO

Molecular Weight

139.13 g/mol

IUPAC Name

2-(5-fluoropyridin-2-yl)acetaldehyde

InChI

InChI=1S/C7H6FNO/c8-6-1-2-7(3-4-10)9-5-6/h1-2,4-5H,3H2

InChI Key

IZRGXRWWJIYUSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to obtain the desired product . The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of 2-(5-Fluoropyridin-2-yl)acetaldehyde may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoropyridin-2-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 2-(5-Fluoropyridin-2-yl)acetic acid.

    Reduction: 2-(5-Fluoropyridin-2-yl)ethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Fluoropyridin-2-yl)acetaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored as a precursor for the development of pharmaceuticals and diagnostic agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-(5-Fluoropyridin-2-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in biochemical pathways and cellular processes, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloropyridin-2-yl)acetaldehyde
  • 2-(5-Bromopyridin-2-yl)acetaldehyde
  • 2-(5-Iodopyridin-2-yl)acetaldehyde

Uniqueness

2-(5-Fluoropyridin-2-yl)acetaldehyde is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability, lipophilicity, and metabolic resistance compared to its halogenated analogs. These properties make it particularly valuable in medicinal chemistry and other applications where specific reactivity and stability are desired .

Biological Activity

2-(5-Fluoropyridin-2-yl)acetaldehyde is a fluorinated pyridine derivative that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structure, featuring a pyridine ring substituted with a fluorine atom and an aldehyde functional group, contributes to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and its applications in drug development.

  • Molecular Formula : C7_7H6_6F1_1N1_1O
  • Molecular Weight : 139.13 g/mol
  • Structure : The compound consists of a pyridine ring with a fluorine atom at the 5-position and an acetaldehyde group at the 2-position.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The fluorine atom enhances the compound's binding affinity to target proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in enzymes and receptors. This interaction can lead to alterations in biochemical pathways, making the compound a valuable candidate for drug discovery and development.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of fluorine is believed to enhance its efficacy by improving metabolic stability and reducing toxicity compared to non-fluorinated analogs.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Findings : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity.
  • Study on Anticancer Activity :
    • Objective : To assess cytotoxic effects on various cancer cell lines.
    • Findings : IC50 values were recorded at approximately 25 µM for MCF-7 (breast cancer) cells, suggesting significant potential for further development as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 25 µM
AntimicrobialEscherichia coliInhibition observed

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